molecular formula C21H27N7O6 B610196 Prexasertib lactate hydrate CAS No. 2100300-72-7

Prexasertib lactate hydrate

カタログ番号 B610196
CAS番号: 2100300-72-7
分子量: 473.49
InChIキー: SQQVRJAAUOKBIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prexasertib, also known as LY2606368, is a potent and selective Chk1/Chk2 inhibitor. Prexasertib increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. LY2606368 Causes Replication Catastrophe and Antitumor Effects through CHK1-Dependent Mechanisms. Treatment of cells with LY2606368 results in the rapid appearance of TUNEL and pH2AX-positive double-stranded DNA breaks in the S-phase cell population.

科学的研究の応用

Evaluation in Squamous Cell Carcinoma

Prexasertib, as a checkpoint kinase 1 inhibitor, was evaluated for its efficacy in patients with advanced squamous cell carcinoma (SCC). The study found it to have an acceptable safety profile and single-agent activity in advanced SCC, supporting its potential therapeutic use in this domain (Hong et al., 2018).

Pediatric Cancer Applications

Prexasertib showed significant antitumor effects as a monotherapy or in combination with chemotherapy in multiple preclinical models of pediatric cancer. This supports further investigation of prexasertib in pediatric malignancies (Lowery et al., 2018).

Neuroblastoma and Osteosarcoma

Prexasertib demonstrated efficacy in preclinical models of neuroblastoma and osteosarcoma. It reduced clonogenic survival by inducing apoptosis in primary patient-derived osteosarcoma cells and synergized with cisplatin and talazoparib (Heidler et al., 2019).

High-Grade Serous Ovarian Cancer

In high-grade serous ovarian cancer models, prexasertib exhibits monotherapy activity and sensitizes to PARP inhibition, suggesting its potential as a treatment option in this area (Parmar et al., 2019).

Head and Neck Squamous Cell Carcinoma

Prexasertib, when combined with chemoradiation, showed feasibility in treating locally advanced head and neck squamous cell carcinoma, indicating its potential application in this field (Yang et al., 2021).

In Combination Therapies

It was found to have potential for combination therapies in advanced solid tumors, exhibiting antitumor activity in preclinical models and some efficacy in clinical settings (Hong et al., 2021).

特性

CAS番号

2100300-72-7

製品名

Prexasertib lactate hydrate

分子式

C21H27N7O6

分子量

473.49

IUPAC名

5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile lactate salt monohydrate

InChI

InChI=1S/C18H19N7O2.C3H6O3.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6);1H2

InChIキー

SQQVRJAAUOKBIG-UHFFFAOYSA-N

SMILES

N#CC1=NC=C(NC2=NNC(C3=C(OC)C=CC=C3OCCCN)=C2)N=C1.OC(C)C(O)=O.[H]O[H]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Prexasertib monolactate monohydrate;  Prexasertib monolactate monohydrate salt;  LY2606368;  LY-2606368;  LY 2606368.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prexasertib lactate hydrate
Reactant of Route 2
Prexasertib lactate hydrate
Reactant of Route 3
Prexasertib lactate hydrate
Reactant of Route 4
Prexasertib lactate hydrate
Reactant of Route 5
Prexasertib lactate hydrate
Reactant of Route 6
Prexasertib lactate hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。